Acetoin - 513-86-0

Acetoin

Catalog Number: EVT-318362
CAS Number: 513-86-0
Molecular Formula: C4H8O2
Molecular Weight: 88.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acetoin (3-hydroxybutanone) is a volatile organic compound naturally occurring in various organisms, including bacteria, yeasts, plants, insects, and animals. [] It often serves as a flavor additive in food due to its buttery scent. [] Acetoin holds significant importance in microbial physiology and is a crucial intermediate in the 2,3-butanediol fermentation pathway. []

Synthesis Analysis

Microbial fermentation represents a significant method for acetoin synthesis. [] Several bacterial species, including Bacillus subtilis, Lactococcus lactis, and Enterobacter aerogenes, utilize glucose as the primary carbon source for acetoin production. [, , , ] The synthesis process usually involves a two-step enzymatic reaction:

  • α-Acetolactate synthase (ALS) catalyzes the condensation of two pyruvate molecules to form α-acetolactate. [, , , ]
  • α-Acetolactate decarboxylase (ALDC) catalyzes the decarboxylation of α-acetolactate to yield acetoin. [, , , , ]
  • Culture conditions: Temperature, pH, oxygen availability, and agitation significantly affect acetoin yield. [, , , , ]
  • Medium composition: Carbon and nitrogen sources, along with essential nutrients, impact acetoin production efficiency. [, , ]
  • Genetic modifications: Metabolic engineering strategies, such as gene overexpression or deletion, can enhance acetoin production in microbial cell factories. [, , , , , ]
Chemical Reactions Analysis
  • Oxidation: Acetoin can be oxidized to diacetyl by acetoin dehydrogenase. [, , , ] This reaction is important for flavor development in fermented products like yogurt and butter. []
  • Reduction: Acetoin can be reduced to 2,3-butanediol by acetoin reductase or 2,3-butanediol dehydrogenase. [, , , ] This reaction is part of the 2,3-butanediol fermentation pathway. []
  • Racemization: Acetoin, a chiral molecule, can undergo racemization under alkaline conditions, leading to an equal mixture of its enantiomers. []
Mechanism of Action
  • Bacteria: Acetoin production helps bacteria regulate intracellular pH, maintain redox balance, and survive under stress conditions. [, , , ]
  • Yeast: Acetoin serves as an intermediate metabolite in the synthesis of longer-chain alcohols and esters during fermentation. [, ]
  • Plants: Acetoin contributes to the aroma profile of fruits and flowers and may play a role in plant defense mechanisms. []
Applications
  • Microbial physiology: Acetoin production serves as a key indicator in the Voges-Proskauer test, used for differentiating bacterial species. [, , ] Researchers utilize acetoin production to study bacterial metabolism, stress responses, and quorum sensing mechanisms. [, , , , ]
  • Food science and technology: Acetoin acts as a flavoring agent in various food products, including dairy products, baked goods, and beverages. [, , ]
  • Biotechnology: Acetoin is a precursor for synthesizing valuable chemicals, such as 2,3-butanediol, a biofuel and platform chemical. [, , , , ]
  • Environmental science: Acetoin plays a role in the biodegradation of organic pollutants and contributes to the global carbon cycle. []
Future Directions
  • Metabolic engineering: Further optimization of microbial strains for enhanced acetoin production using cost-effective substrates like lignocellulosic biomass holds potential. [, ]
  • Biocatalysis: Exploring novel enzymes and engineering existing ones to improve the efficiency and selectivity of acetoin synthesis and its conversion to valuable chemicals is crucial. [, , ]
  • Synthetic biology: Designing synthetic pathways for acetoin production from renewable resources could lead to sustainable and environmentally friendly production processes. [, ]
  • Applications beyond food: Investigating the potential applications of acetoin in diverse fields, such as biomedicine and materials science, could open new research avenues. []

2,3-Butanediol

Relevance: 2,3-Butanediol is a key metabolite directly related to acetoin in the bacterial metabolic pathway. Acetoin can be reversibly converted to 2,3-butanediol by the enzyme 2,3-butanediol dehydrogenase [, , ]. Several studies focus on the co-production of acetoin and 2,3-butanediol through fermentation and biocatalytic processes, highlighting their close metabolic relationship [, , ].

Diacetyl

Relevance: Diacetyl is a precursor and intermediate in the metabolic pathway of acetoin. Acetoin can be produced from pyruvate via the intermediate α-acetolactate, which is then decarboxylated to form acetoin, while diacetyl is another product of α-acetolactate through a different decarboxylation reaction [, , ]. Diacetyl can be reduced to acetoin by the enzyme diacetyl reductase [, ]. The relative concentrations of diacetyl and acetoin contribute to the flavor profile of fermented products like yogurt and cheese [, ].

α-Acetolactate

Relevance: In many bacteria, acetoin is synthesized from pyruvate via the intermediate α-acetolactate [, , ]. This reaction is catalyzed by the enzyme α-acetolactate synthase [, , ]. The α-acetolactate is then decarboxylated to acetoin by the enzyme α-acetolactate decarboxylase [, , ].

Pyruvate

Relevance: Pyruvate is the primary precursor for acetoin biosynthesis in many microorganisms [, , , ]. Several studies emphasize the importance of pyruvate availability and its metabolic flux towards acetoin production in different microbial systems [, , , ].

Acetaldehyde

Relevance: Acetaldehyde is a potential precursor for acetoin synthesis in yeast, but not in bacteria []. Unlike bacteria that primarily utilize pyruvate, some yeast species can condense acetaldehyde with another molecule, such as pyruvate, to produce acetoin [, ]. This distinct pathway highlights differences in acetoin biosynthesis between these microorganisms.

Lactate

Relevance: Lactate can be a significant by-product during bacterial fermentation processes, competing with acetoin production for pyruvate [, ]. In some cases, optimizing fermentation conditions to minimize lactate production can enhance acetoin yields [, ].

Acetate

Relevance: Acetate is often produced alongside acetoin during bacterial fermentation, especially under aerobic conditions [, ]. The balance between acetate and acetoin production can be influenced by factors like oxygen availability and the specific metabolic pathways employed by the microorganism [, ].

Succinate

Relevance: Similar to lactate, succinate can be a by-product during the fermentation process, influencing the yield of acetoin []. Strategies to minimize succinate production are often explored to improve the efficiency of microbial acetoin production [].

Ligustrazine

Relevance: Ligustrazine is a derivative of acetoin produced by some Bacillus species, such as Bacillus subtilis []. This connection suggests that microbial acetoin production could be a potential route for synthesizing ligustrazine and other valuable acetoin derivatives [].

Methylacetoin (3-Hydroxy-3-methyl-2-butanone)

Relevance: Methylacetoin is studied alongside acetoin to understand the enzymatic mechanisms involved in acetoin catabolism [, ]. Due to its structural similarity, methylacetoin can help elucidate the substrate specificity and reaction mechanisms of enzymes like acetoin dehydrogenase [, ].

Poly-β-hydroxybutyrate (PHB)

Relevance: In Bacillus cereus, the production and utilization of acetoin are linked to the metabolism of PHB []. Acetoin can be catabolized to generate acetate, which serves as a precursor for PHB synthesis during sporulation []. This interaction highlights the interconnectedness of different metabolic pathways in bacteria.

Properties

CAS Number

513-86-0

Product Name

Acetoin

IUPAC Name

3-hydroxybutan-2-one

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3

InChI Key

ROWKJAVDOGWPAT-UHFFFAOYSA-N

SMILES

CC(C(=O)C)O

Solubility

11.35 M
1000 mg/mL at 20 °C
Sparingly soluble in ether, petroleum ether
Soluble in alcohol, slightly soluble in ether.
Miscible with alcohol, propylene glycol; insoluble in vegetable oil
Miscible in water.
insoluble in vegetable oils; miscible with alcohol, water, propylene glycol

Synonyms

(±)-3-Hydroxybutan-2-one; (±)-Acetoin; 1-Hydroxyethyl methyl ketone; 2,3-Butanolone; 2-Hydroxy-3-butanone; 3-Hydroxy-2-butanone; 3-Hydroxyl-2-butanone; 3-Oxo-2-butanol; Acetyl methyl carbinol; DL-Acetoin; Dimethylketol; Methanol, acetylmethyl-; NSC 7

Canonical SMILES

CC(C(=O)C)O

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